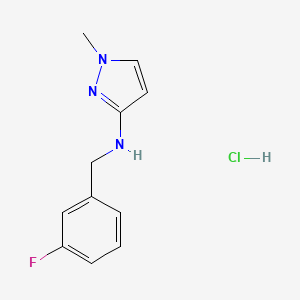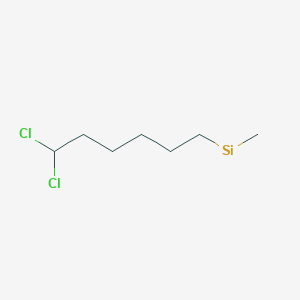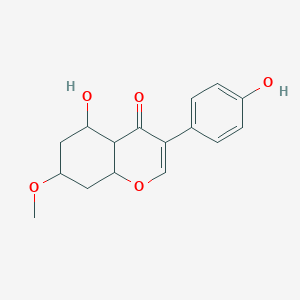
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula Bi(OCC(CH3)3CHCOC(CH3)3)3. It is known for its use in various scientific and industrial applications due to its unique properties. This compound is a white solid with a melting point ranging from 89 to 116°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through the reaction of bismuth nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form bismuth oxides.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted bismuth complexes .
Aplicaciones Científicas De Investigación
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of bismuth-containing materials and catalysts.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems.
Industry: It is used in the production of thin films and coatings for various industrial applications.
Mecanismo De Acción
The mechanism of action of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its interaction with molecular targets through coordination chemistry. The bismuth center can form bonds with various ligands, influencing the compound’s reactivity and properties. The pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) include:
Bismuth tris(acetylacetonate): Another bismuth complex with different ligands.
Bismuth tris(benzoylacetonate): A similar compound with benzoylacetonate ligands.
Bismuth tris(dipivaloylmethanate): A compound with dipivaloylmethanate ligands.
Uniqueness
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific ligand structure, which imparts distinct properties such as solubility in non-aqueous solvents and stability under various conditions. These properties make it particularly useful in applications requiring non-aqueous solubility and stability .
Propiedades
Fórmula molecular |
C33H60BiO6 |
|---|---|
Peso molecular |
761.8 g/mol |
InChI |
InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Clave InChI |
BSBCGDNYZKAUGI-LWTKGLMZSA-N |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Bi] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Bi] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]](/img/structure/B12349208.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide](/img/structure/B12349216.png)
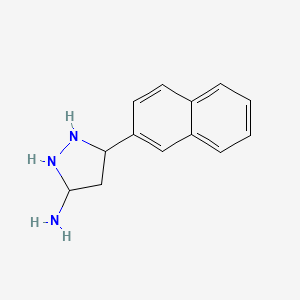
![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
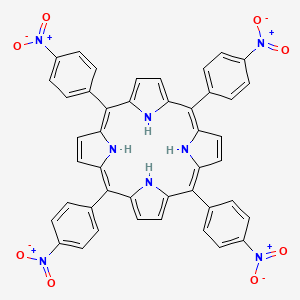
![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
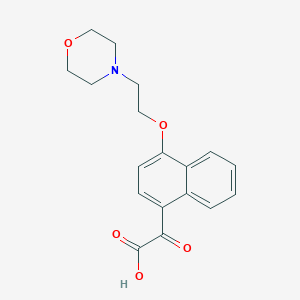
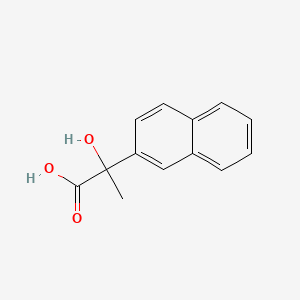
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)

